

Application Notes and Protocols for Ro 28-1675 Studies

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Compound of Interest

Compound Name: Ro 28-1675

Cat. No.: B1679472

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Introduction

Ro 28-1675 is a potent, cell-permeable, allosteric activator of glucokinase (GK), also known as hexokinase IV. Glucokinase plays a pivotal role in glucose homeostasis by acting as a glucose sensor in pancreatic β -cells and regulating glucose metabolism in the liver.[1][2] In pancreatic β -cells, GK is the rate-limiting enzyme for glucose-stimulated insulin secretion.[3] In the liver, it controls glucose uptake, glycogen synthesis, and hepatic glucose production.[3] **Ro 28-1675** activates GK by binding to an allosteric site, which increases the enzyme's affinity for glucose and its maximal velocity (V_{max}).[4][5] This dual action on the pancreas and liver makes **Ro 28-1675** a valuable tool for studying glucose metabolism and a potential therapeutic agent for type 2 diabetes.[1][3]

These application notes provide detailed protocols for in vitro and in vivo studies involving **Ro 28-1675** to assess its effects on glucokinase activity, cellular glucose metabolism, and overall glycemic control.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of **Ro 28-1675** from various studies.

Table 1: In Vitro Efficacy of **Ro 28-1675**

Parameter	Value	Cell/Enzyme System	Conditions	Reference(s)
EC50	54 nM	Recombinant Glucokinase	Luminescence assay	[6][7]
90 nM	Glucokinase/GK RP complex	Luminescence assay	[7]	
S0.5 for Glucose	Decreased (4.3-fold at 3 μ M Ro 28-1675)	Human GK enzymatic assay	[Glucose] = 5 mM	[8]
Vmax	Increased (1.5-fold at 3 μ M Ro 28-1675)	Human GK enzymatic assay	[Glucose] = 5 mM	[8]

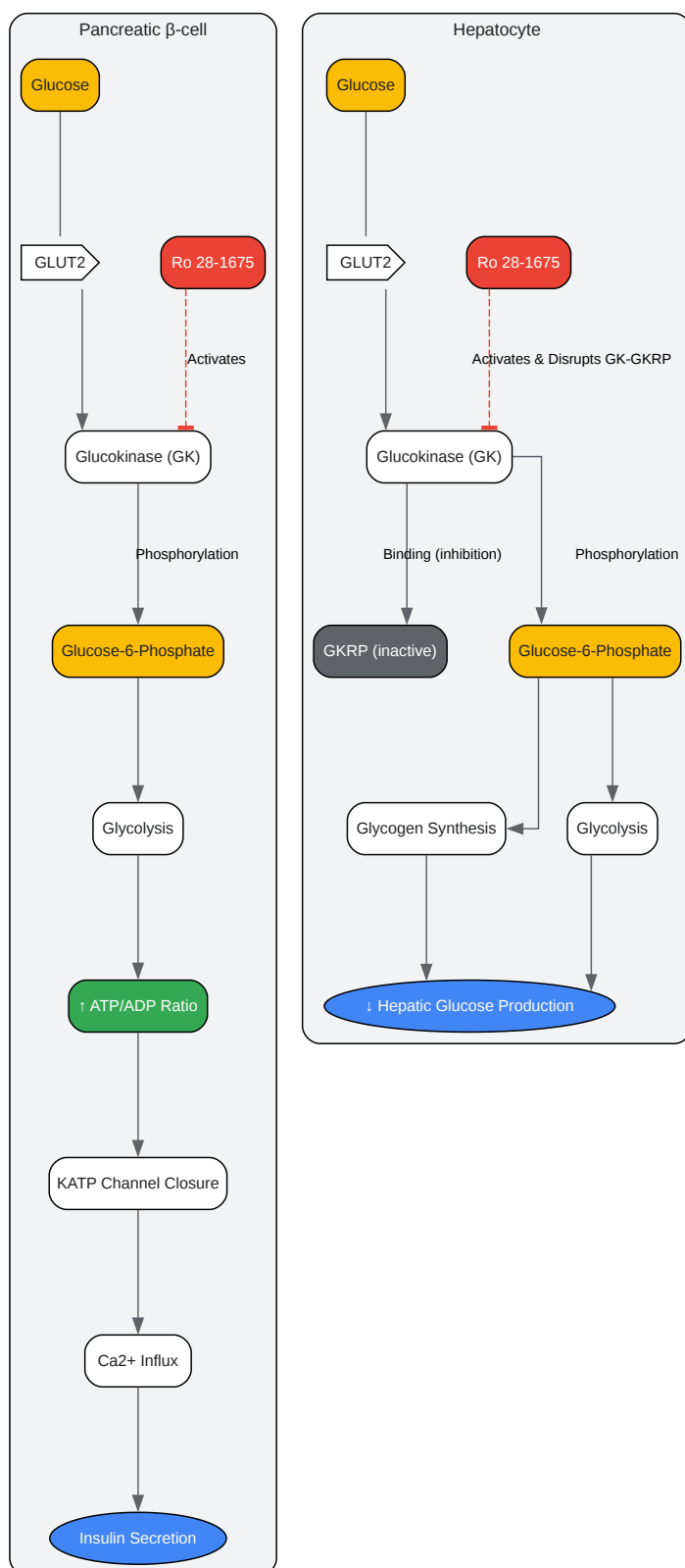
Table 2: In Vivo Efficacy and Pharmacokinetics of **Ro 28-1675**

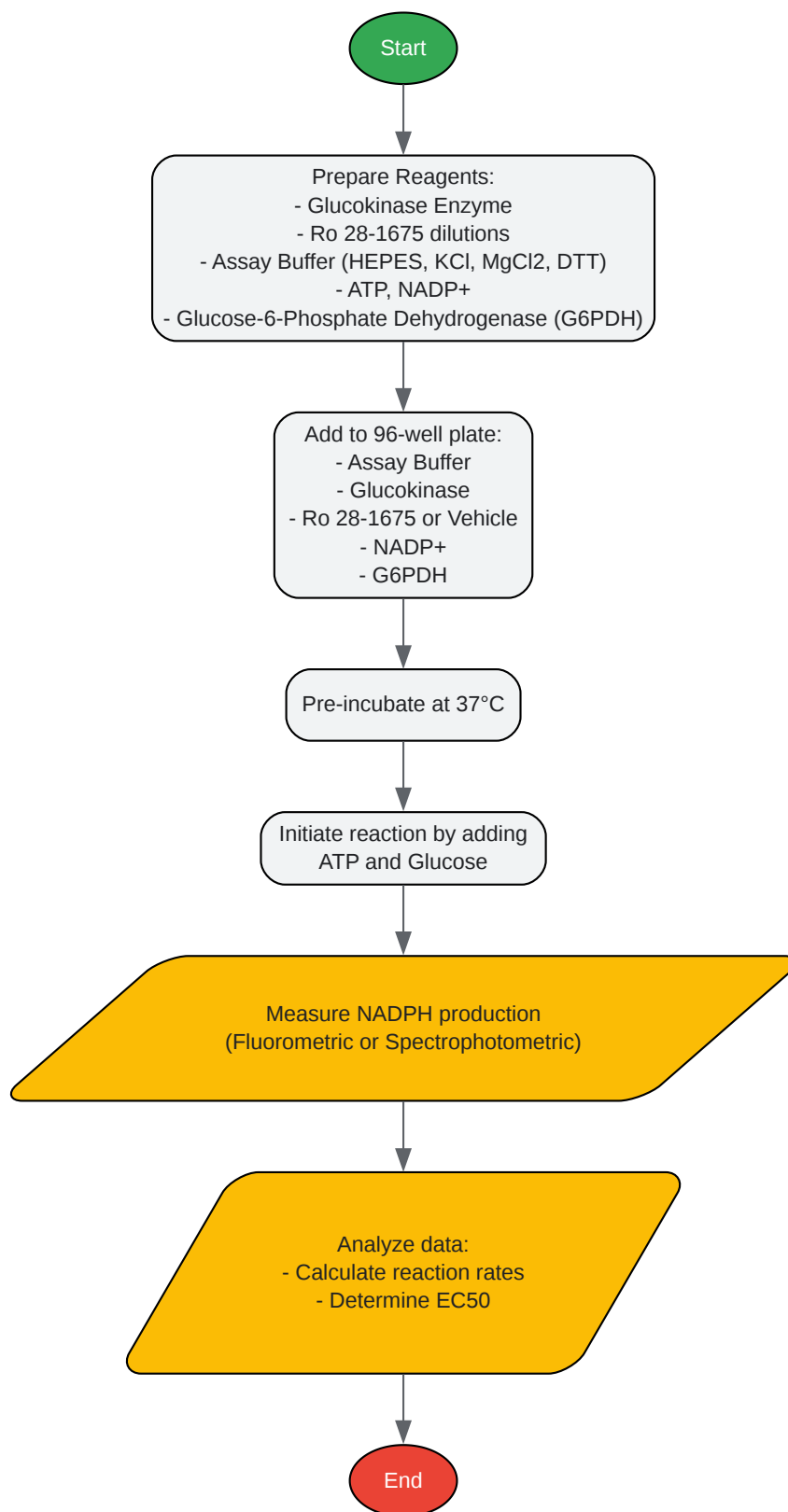
Parameter	Value	Animal Model	Dosage and Administration	Reference(s)
Blood Glucose Reduction	Significant reduction in fasting glucose levels	Wild-type C57BL/6J mice	50 mg/kg; p.o.	[6]
~62% decrease from baseline after 6 hours	Diabetic rats	50 mg single dose	[9]	
Oral Bioavailability	92.8%	C57BL/6J mice	10 mg/kg; p.o.	[6]
Cmax	1140 μ g/mL	C57BL/6J mice	10 mg/kg; p.o.	[6]
Tmax	3.3 hours	C57BL/6J mice	10 mg/kg; p.o.	[6]

Signaling Pathway and Experimental Workflows

Glucokinase Activation Signaling Pathway

The following diagram illustrates the mechanism of action of **Ro 28-1675** in a pancreatic β -cell and a hepatocyte.





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